molecular formula C13H24BrNO3 B6188468 tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1686157-51-6

tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6188468
CAS No.: 1686157-51-6
M. Wt: 322.2
InChI Key:
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Description

Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropyl chain, and an oxazolidine ring

Preparation Methods

The synthesis of tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-bromopropionate with an appropriate oxazolidine derivative under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The bromopropyl chain can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate include:

Properties

CAS No.

1686157-51-6

Molecular Formula

C13H24BrNO3

Molecular Weight

322.2

Purity

95

Origin of Product

United States

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